molecular formula C9H21Cl2NO B13737170 (3-Chloro-2-hydroxypropyl)triethylammonium chloride CAS No. 35649-00-4

(3-Chloro-2-hydroxypropyl)triethylammonium chloride

Cat. No.: B13737170
CAS No.: 35649-00-4
M. Wt: 230.17 g/mol
InChI Key: HPLFXTUAVXJDPJ-UHFFFAOYSA-M
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Description

(3-Chloro-2-hydroxypropyl)triethylammonium chloride is a quaternary ammonium compound that functions as a key cationic etherifying agent in chemical synthesis and materials science research . Its primary research value lies in its ability to introduce a permanent positive charge to substrates, enhancing properties like adsorption and interaction with anionic materials. In textile research, it is applied to modify cellulose fibers, significantly improving dye affinity (cationization) and fabric softness . It also serves as a wet-strength additive in paper processing studies and as a flocculant in water treatment research for the removal of contaminants . The global market for related quaternary ammonium compounds is projected to grow, driven by demand in these industrial applications, with significant research activity in North America and the Asia-Pacific regions . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment.

Properties

CAS No.

35649-00-4

Molecular Formula

C9H21Cl2NO

Molecular Weight

230.17 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-triethylazanium;chloride

InChI

InChI=1S/C9H21ClNO.ClH/c1-4-11(5-2,6-3)8-9(12)7-10;/h9,12H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

HPLFXTUAVXJDPJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC(CCl)O.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of (3-Chloro-2-hydroxypropyl)triethylammonium chloride typically involves the nucleophilic ring-opening reaction of epichlorohydrin with triethylamine or its hydrochloride salt. The reaction results in the formation of a quaternary ammonium salt bearing a 3-chloro-2-hydroxypropyl substituent. Key parameters influencing the reaction include temperature, pH, solvent system, catalyst presence, and molar ratios of reactants.

Aqueous Phase Synthesis Using Triethylamine Hydrochloride and Epichlorohydrin

One of the established methods involves reacting triethylamine hydrochloride with epichlorohydrin in an aqueous medium, often with the assistance of catalysts such as quaternary ammonium salts or alkaline alumina. The reaction is controlled to maintain pH within a narrow range (typically around 7 to 9.5) to optimize yield and minimize side products.

  • Procedure Example :
    • Dissolve triethylamine hydrochloride in water and add an alkaline catalyst such as aluminum oxide to maintain pH near 7.8.
    • Cool the mixture to approximately 5°C and add epichlorohydrin dropwise while stirring.
    • Allow the reaction to proceed at a controlled pH peak (~9.7) for 3 hours, then warm to room temperature (~18°C) for an additional 2 hours until the pH drops to about 8.8, indicating reaction completion.
    • Filter off the catalyst and purify the crude product by vacuum azeotropic distillation at around 48°C to obtain the solid quaternary ammonium salt.

This method yields high purity product with a reported yield of approximately 97% and benefits from simple apparatus and mild reaction conditions.

Chlorohydrin Route via Hypochlorination of Allyltriethylammonium Chloride

A multi-step synthetic pathway involves first preparing allyltriethylammonium chloride by quaternization of triethylamine with allyl chloride, followed by hypochlorination to introduce the chloro and hydroxy groups, yielding this compound.

  • Process Details :
    • Allyl chloride is added to an aqueous solution of triethylamine under controlled temperature (<45°C).
    • After reaction and removal of excess reagents, the allyl salt solution is subjected to chlorine gas bubbling at 25-40°C in a packed column reactor.
    • The hypochlorination converts the allyl group to the chlorohydrin functionality.
    • Excess chlorine and hydrochloric acid are removed by stripping under reduced pressure, and the solution is neutralized to pH ~6.5.
    • The final product is obtained in about 90% yield but may contain significant by-products such as 2,3-dichloropropyltriethylammonium chloride, requiring further purification.

Catalysts and Reaction Conditions

  • Catalysts such as quaternary ammonium salts (e.g., dodecyltrimethylammonium chloride, benzyltriethylammonium chloride) and alumina have been employed to enhance reaction rates and selectivity.
  • Reaction temperatures are generally mild, ranging from 5°C to 40°C, to suppress side reactions.
  • pH control is critical, typically maintained between 6.5 and 9.5, to avoid hydrolysis and over-chlorination.
  • Reaction times vary from 1.5 to 4.5 hours depending on conditions and catalyst loading.

Data Tables Summarizing Key Preparation Parameters and Outcomes

Method Solvent System Catalyst Type Temperature (°C) pH Range Reaction Time (h) Yield (%) Purity (%) Notes
Aqueous with alumina catalyst Water Al2O3 (alkaline) 5 to 18 7.8-9.7 5 (3 + 2) ~97 ~97 Vacuum azeotropic distillation for purification
Organic solvent (chloroform) Chloroform None or mild 0 to 50 N/A Variable 80-97 High Anhydrous product, reduced side reactions
Hypochlorination of allyl salt Water None (chlorine gas) 25 to 40 ~6.5 ~3 ~90 Moderate By-products formed, requires neutralization & stripping

Detailed Research Outcomes and Observations

  • The aqueous synthesis route with catalyst and pH control provides a high-yield, high-purity product suitable for industrial scale, with the advantage of mild conditions and straightforward purification.
  • Organic solvent-based synthesis yields anhydrous crystalline product with reduced impurities but may require solvent recovery and handling considerations.
  • The hypochlorination method, while effective, tends to generate by-products such as dichloropropyl derivatives, which complicate purification and reduce overall product purity.
  • Catalyst choice and loading significantly influence reaction kinetics and selectivity; quaternary ammonium salts as catalysts have been shown to accelerate reaction rates and suppress side reactions.
  • Maintaining reaction temperature below 40°C is critical across methods to minimize unwanted side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)triethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include (2-Hydroxypropyl)triethylammonium chloride, (3-Amino-2-hydroxypropyl)triethylammonium chloride, and (3-Mercapto-2-hydroxypropyl)triethylammonium chloride.

    Oxidation Reactions: Products include (3-Chloro-2-oxopropyl)triethylammonium chloride.

    Reduction Reactions: Products include this compound.

Scientific Research Applications

Textile Industry

  • Cationization of Cellulose : CHPTAC is primarily used to modify cellulose fibers, enhancing their dye uptake capabilities. This leads to improved color yield and fastness in textile dyeing processes.

Biopolymer Synthesis

  • Cationic Glycogen Production : The compound serves as a reagent in synthesizing cationic glycogen and other biopolymers, which have applications in drug delivery systems and as biodegradable materials.

Antimicrobial Formulations

  • Disinfectants and Antiseptics : Due to its cationic nature, CHPTAC exhibits significant antimicrobial activity against various bacteria and fungi, making it suitable for use in disinfectants and personal care products.

Paper Industry

  • Cationic Starch Production : It is utilized in producing cationic starches that enhance the strength and printability of paper products.

Toxicological Evaluations

Toxicological studies indicate that (3-Chloro-2-hydroxypropyl)triethylammonium chloride has a relatively low acute toxicity profile. The LD50 for oral administration in rats has been reported at approximately 5184 mg/kg body weight, suggesting low acute toxicity . Furthermore, it has shown no significant irritative effects on skin or eyes during testing .

Cellulose Cationization Study

A study demonstrated that applying this compound significantly enhanced the dyeability of cellulose fabrics, achieving high dye uptake rates compared to untreated fabrics. This improvement highlights its effectiveness as a cationizing agent in textile applications.

Antimicrobial Efficacy Evaluation

Research indicated that formulations containing CHPTAC exhibited enhanced antimicrobial activity when combined with anionic surfactants. This synergy demonstrates its potential for developing more effective disinfectant products.

Summary Table of Applications

Application Area Description
Textile IndustryCationization of cellulose fibers for improved dye uptake
Biopolymer SynthesisSynthesis of cationic glycogen for drug delivery systems
Antimicrobial FormulationsUsed in disinfectants due to potent antimicrobial properties
Paper IndustryProduction of cationic starch to enhance paper strength and printability

Mechanism of Action

The mechanism of action of (3-Chloro-2-hydroxypropyl)triethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites on cell membranes, proteins, and other biomolecules. This binding can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of reactants between different phases in chemical reactions, enhancing reaction rates and yields.

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural and Reactivity Comparisons

CHPTAC is compared to structurally related quaternary ammonium compounds, focusing on reactivity, charge density, and applications.

Compound Structure Reactivity Charge Density Key Applications
CHPTAC 3-chloro-2-hydroxypropyl trimethylammonium chloride Moderate (chlorohydrin group requires alkaline conditions for etherification) +20 to +35 mV (zeta potential) Cationization of starch, cellulose, chitosan; flocculants, antimicrobial coatings
EPTAC (GTMAC) 2,3-epoxypropyltrimethylammonium chloride High (epoxide group reacts readily under mild conditions) Higher than CHPTAC due to epoxy efficiency Rapid cationization of polymers, pharmaceuticals
Hydrolysis Product of CHPTAC (2,3-dihydroxypropyl)trimethylammonium chloride Non-reactive (hydroxyl groups lack leaving ability) Similar to CHPTAC Limited to non-covalent interactions (e.g., surfactants)
(3-Carboxy-2-oxopropyl)trimethylammonium chloride Carboxylated derivative with ketone group Low (carboxyl group reduces cationic charge) ~+15 mV Niche biomedical applications (e.g., enzyme inhibitors)
(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium chloride Long alkyl chain with hydroxyethyl groups Surface-active (amphiphilic structure) Variable (depends on alkyl chain alignment) Surfactants, emulsifiers

Research Findings and Industrial Relevance

  • Stability: CHPTAC’s hydrolysis product ((2,3-dihydroxypropyl)trimethylammonium chloride) lacks reactivity, limiting its utility to non-covalent applications .
  • Cost-Effectiveness : CHPTAC is preferred over EPTAC for large-scale starch cationization due to lower raw material costs and simpler purification .
  • Emerging Alternatives : Amphiphilic derivatives with long alkyl chains (e.g., dodecyloxy variants) are gaining traction as dual-function surfactants and antimicrobials .

Biological Activity

(3-Chloro-2-hydroxypropyl)triethylammonium chloride, often referred to as CTA (or CHPTAC when discussing its trimethyl variant), is a quaternary ammonium compound with diverse applications in both industrial and biological contexts. This article reviews its biological activity, including toxicity, mutagenicity, and its role in various biological processes.

  • Molecular Formula : C8_{8}H18_{18}ClN
  • Molecular Weight : 179.69 g/mol
  • CAS Number : 35649-00-4

Toxicological Evaluations

Toxicological studies have assessed the safety profile of this compound. Key findings include:

  • Acute Toxicity : In a study involving rats, the compound exhibited significant lethargy, diarrhea, tremors, and convulsions post-administration. The LD50 was determined to be approximately 5184 mg/kg body weight for one study and 3686 mg/kg for another, indicating a moderate level of acute toxicity .
  • Skin Sensitization : A Magnusson and Kligman maximization test revealed no sensitizing effects on the skin of guinea pigs, suggesting that the compound is unlikely to cause allergic reactions upon dermal exposure .
  • Mutagenicity : The compound has shown mutagenic effects in several studies using Salmonella typhimurium strains TA 1535 and TA 100, both with and without metabolic activation. Positive results were also observed in a chromosomal aberration test on human lymphocytes .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes due to its quaternary ammonium structure. This interaction can lead to alterations in membrane permeability and potential disruption of cellular homeostasis.

Flocculation Studies

Research has indicated that this compound can be utilized as a flocculant in wastewater treatment processes. Its ionic properties enhance the dewaterability of sewage sludge, improving the efficiency of water treatment systems .

Cationization of Cellulose

Studies have demonstrated that CTA can effectively cationize cellulose fibers, resulting in increased dye uptake in textile applications. This property is particularly valuable in enhancing the affinity of cellulose for anionic dyes .

Case Study 1: Acute Toxicity Assessment

In an acute toxicity study on NMRI mice, doses were administered dermally twice weekly. Observations included lethargy and convulsions shortly after administration. The study concluded that while acute effects were severe, survivors exhibited no long-term health issues post-recovery .

Case Study 2: Mutagenicity Testing

In a comprehensive genetic toxicity assessment involving multiple strains of Salmonella, this compound was found to induce mutations under various conditions. This raised concerns regarding its potential carcinogenicity and necessitated further investigation into its safety profile .

Summary Table of Biological Activity Findings

Biological Activity Findings
Acute ToxicityLD50 = 5184 mg/kg; symptoms include lethargy
Skin SensitizationNo sensitizing effects observed
MutagenicityPositive results in multiple Salmonella tests
FlocculationEffective as a flocculant for wastewater treatment
CationizationEnhanced dye uptake in cellulose fibers

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